molecular formula C14H16O B12612080 4-Ethyl-1-phenylhex-1-yn-3-one CAS No. 918638-73-0

4-Ethyl-1-phenylhex-1-yn-3-one

Cat. No.: B12612080
CAS No.: 918638-73-0
M. Wt: 200.28 g/mol
InChI Key: FRLKLTNXFKDWIR-UHFFFAOYSA-N
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Description

4-Ethyl-1-phenylhex-1-yn-3-one is an organic compound with the molecular formula C14H16O and a molecular weight of 200.2798 g/mol . It is characterized by the presence of an ethyl group, a phenyl group, and a hexynone structure, making it a versatile compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-phenylhex-1-yn-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a phenylacetylene derivative with an ethyl halide in the presence of a strong base, followed by oxidation to introduce the ketone functionality .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-phenylhex-1-yn-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-1-phenylhex-1-yn-3-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-1-phenylhex-1-yn-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-phenylhex-1-yn-3-one is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required .

Properties

CAS No.

918638-73-0

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

4-ethyl-1-phenylhex-1-yn-3-one

InChI

InChI=1S/C14H16O/c1-3-13(4-2)14(15)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4H2,1-2H3

InChI Key

FRLKLTNXFKDWIR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)C#CC1=CC=CC=C1

Origin of Product

United States

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